Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
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Overview
Description
Bicyclo[221]heptan-2-ylphosphonothioic dichloride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3+S→Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A precursor in the synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride.
Norbornyl alcohol: Another bicyclic compound with similar structural features.
Phosphonothioic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic framework and reactive phosphonothioic dichloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
803727-23-3 |
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Molecular Formula |
C7H11Cl2PS |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
XJSUYVFBHHXSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=S)(Cl)Cl |
Origin of Product |
United States |
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